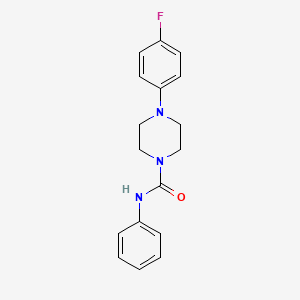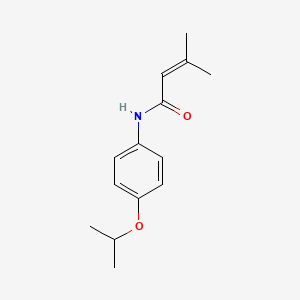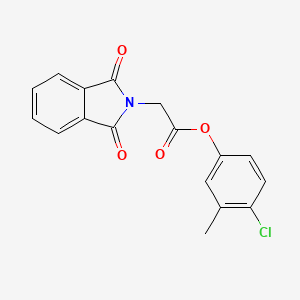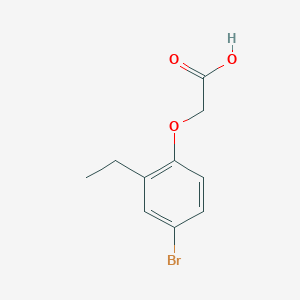
4-(4-fluorophenyl)-N-phenyl-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenyl)-N-phenyl-1-piperazinecarboxamide is a chemical compound involving arylcycloalkylamines, such as phenyl piperidines and piperazines, and their arylalkyl substituents, which are pharmacophoric groups found in several antipsychotic agents. Research has shown that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D(2)-like receptors, indicating a significant role in drug design and synthesis for therapeutic uses (Sikazwe et al., 2009).
Synthesis Analysis
The synthesis of related compounds often involves complex chemical procedures aimed at enhancing their therapeutic efficacy. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, demonstrates the intricate steps involved in synthesizing fluoro-substituted compounds (Qiu et al., 2009).
Molecular Structure Analysis
Piperazine derivatives, including compounds like this compound, are pivotal in the design of drugs with various therapeutic uses. The molecular structure of these compounds, characterized by a piperazine nucleus, significantly influences their medicinal potential, affecting their pharmacokinetic and pharmacodynamics factors (Rathi et al., 2016).
Chemical Reactions and Properties
The introduction of fluorine atoms into organic compounds, such as the synthesis of fluorine-substituted 1,2,4-triazine and related hetero-polycyclic nitrogen systems, often results in enhanced physical, chemical, and medicinal properties. These improvements include increased stability, hydrophobic effects, and biological activities, which are crucial for the efficacy of pharmaceuticals (Bakhotmah & Al-Otaibi, 2020).
Physical Properties Analysis
The study of piperazine derivatives, including their physical properties, is essential for understanding their behavior in biological systems. For instance, N-dealkylation of arylpiperazine derivatives, a common metabolic pathway for many clinically used drugs, highlights the importance of analyzing these compounds' physical and metabolic characteristics to predict their therapeutic efficacy and safety profile (Caccia, 2007).
Chemical Properties Analysis
Piperazine scaffolds are integral to a vast array of therapeutic drugs due to their diverse chemical properties, which can be modified to enhance drug efficacy and reduce adverse effects. The structural activity relationship (SAR) studies of piperazine and its analogues demonstrate the potential for creating more effective and safer pharmaceuticals by altering the substituents on the piperazine ring (Chaudhary et al., 2023).
properties
IUPAC Name |
4-(4-fluorophenyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-14-6-8-16(9-7-14)20-10-12-21(13-11-20)17(22)19-15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCBMQPJQUFCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(5-propyl-2-furyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5653484.png)


![2-(2,4-dichlorophenoxy)-N-[(5-methyl-2-pyrazinyl)methyl]acetamide](/img/structure/B5653503.png)
![1-[(4-hydroxy-5-methoxy-2-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5653508.png)

![N-propyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzenesulfonamide](/img/structure/B5653537.png)



![N-cyclohexyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5653577.png)
![N-[3-(acetylamino)phenyl]-3-phenylacrylamide](/img/structure/B5653584.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-2,7-dioxo-1,3-diazepane-4-carboxamide](/img/structure/B5653592.png)